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For Immediate Release

HEFEI, China – A comprehensive analysis of the Bruton's tyrosine kinase (BTK) inhibitor,

CHMFL-BTK-01, reveals a highly potent and selective irreversible mechanism of action,

positioning it as a significant molecule in the landscape of targeted therapies for B-cell

malignancies and autoimmune disorders. This technical guide provides an in-depth exploration

of its core mechanism, supported by quantitative data, detailed experimental methodologies,

and visual representations of key biological pathways and experimental workflows.

CHMFL-BTK-01 is an irreversible inhibitor of BTK, a crucial non-receptor tyrosine kinase in the

B-cell receptor (BCR) signaling pathway.[1][2][3] Its mechanism hinges on the covalent

modification of the Cys481 residue within the BTK active site, leading to sustained inhibition of

its kinase activity.[1][3] This targeted approach translates to potent downstream effects,

including the inhibition of BTK autophosphorylation and the induction of apoptosis in B-cell

lymphoma cell lines.[1][3]

Quantitative Profile of CHMFL-BTK-01
The potency and selectivity of CHMFL-BTK-01 have been rigorously characterized through

various biochemical and cellular assays. The following tables summarize the key quantitative

data available for this compound.
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Parameter Value Assay Type Reference

BTK IC50 7 nM Biochemical Assay [1][2][3]

BTK Y223

Autophosphorylation

EC50

<30 nM Cellular Assay [3]

KINOMEscan

Selectivity Score (S

score (35))

0.00 at 1 µM Binding Assay [1][3]

Number of Kinases

Profiled
468 KINOMEscan [1][3]

Table 1: Biochemical and Cellular Potency of CHMFL-BTK-01

Cell Line Effect Reference

U2932
Cell cycle arrest (G0/G1),

Apoptosis induction
[1][3]

Pfeiffer
Cell cycle arrest (G0/G1),

Apoptosis induction
[1][3]

Table 2: Cellular Effects of CHMFL-BTK-01 in B-cell Lymphoma Cell Lines

Core Mechanism: Irreversible Inhibition of BTK
The primary mechanism of action of CHMFL-BTK-01 is its irreversible covalent binding to the

cysteine 481 (Cys481) residue in the active site of BTK.[1][3] This is a deliberate design

feature, incorporating a reactive acrylamide "warhead" that forms a stable bond with the thiol

group of Cys481. This covalent modification effectively and permanently disables the kinase's

ability to bind ATP and phosphorylate its substrates, thus blocking downstream signaling. The

irreversible nature of this inhibition leads to prolonged pharmacodynamic effects that can

outlast the pharmacokinetic profile of the compound in circulation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/publication/314201575_Discovery_of_N_-3-5-3-acrylamido-4-morpholine-4-carbonylphenylamino-1-methyl-6-oxo-16-dihydropyridin-3-yl-2-methylphenyl-4-_tert_-butylbenzamide_CHMFL-BTK-01_as_a_highly_selective_irreversible_Bruton'
https://www.medchemexpress.com/chmfl-btk-01.html
https://pubmed.ncbi.nlm.nih.gov/28315597/
https://pubmed.ncbi.nlm.nih.gov/28315597/
https://www.researchgate.net/publication/314201575_Discovery_of_N_-3-5-3-acrylamido-4-morpholine-4-carbonylphenylamino-1-methyl-6-oxo-16-dihydropyridin-3-yl-2-methylphenyl-4-_tert_-butylbenzamide_CHMFL-BTK-01_as_a_highly_selective_irreversible_Bruton'
https://pubmed.ncbi.nlm.nih.gov/28315597/
https://www.researchgate.net/publication/314201575_Discovery_of_N_-3-5-3-acrylamido-4-morpholine-4-carbonylphenylamino-1-methyl-6-oxo-16-dihydropyridin-3-yl-2-methylphenyl-4-_tert_-butylbenzamide_CHMFL-BTK-01_as_a_highly_selective_irreversible_Bruton'
https://pubmed.ncbi.nlm.nih.gov/28315597/
https://www.benchchem.com/product/b15578841?utm_src=pdf-body
https://www.researchgate.net/publication/314201575_Discovery_of_N_-3-5-3-acrylamido-4-morpholine-4-carbonylphenylamino-1-methyl-6-oxo-16-dihydropyridin-3-yl-2-methylphenyl-4-_tert_-butylbenzamide_CHMFL-BTK-01_as_a_highly_selective_irreversible_Bruton'
https://pubmed.ncbi.nlm.nih.gov/28315597/
https://www.researchgate.net/publication/314201575_Discovery_of_N_-3-5-3-acrylamido-4-morpholine-4-carbonylphenylamino-1-methyl-6-oxo-16-dihydropyridin-3-yl-2-methylphenyl-4-_tert_-butylbenzamide_CHMFL-BTK-01_as_a_highly_selective_irreversible_Bruton'
https://pubmed.ncbi.nlm.nih.gov/28315597/
https://www.benchchem.com/product/b15578841?utm_src=pdf-body
https://www.benchchem.com/product/b15578841?utm_src=pdf-body
https://www.researchgate.net/publication/314201575_Discovery_of_N_-3-5-3-acrylamido-4-morpholine-4-carbonylphenylamino-1-methyl-6-oxo-16-dihydropyridin-3-yl-2-methylphenyl-4-_tert_-butylbenzamide_CHMFL-BTK-01_as_a_highly_selective_irreversible_Bruton'
https://pubmed.ncbi.nlm.nih.gov/28315597/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Confirmation of this irreversible binding has been demonstrated through cysteine-to-serine

mutation experiments.[1][3] In these studies, a BTK mutant where Cys481 is replaced by serine

(C481S) shows significant resistance to inhibition by CHMFL-BTK-01, underscoring the critical

role of the covalent interaction.

Visualizing the BTK Signaling Pathway and
Inhibition
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade

and the point of intervention for CHMFL-BTK-01.
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Caption: BTK Signaling Pathway and CHMFL-BTK-01 Inhibition.

High Selectivity Profile
A key advantage of CHMFL-BTK-01 is its remarkable selectivity. While several irreversible BTK

inhibitors have been developed, off-target activity against other kinases containing a
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homologous cysteine residue, such as EGFR and JAK3, can lead to undesirable side effects.

CHMFL-BTK-01 was profiled against a panel of 468 kinases and demonstrated a high degree

of selectivity, with a KINOMEscan S score (35) of 0.00 at a concentration of 1 µM.[1][3] This

indicates that it does not significantly bind to other kinases at this concentration, suggesting a

lower potential for off-target effects.

Experimental Protocols
To ensure the reproducibility and further investigation of CHMFL-BTK-01's mechanism,

detailed experimental protocols are crucial. The following sections outline the methodologies

for key experiments cited in the literature.

In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory

concentration (IC50) of a compound against a purified kinase.
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Caption: Workflow for an in vitro kinase inhibition assay.
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Methodology:

Reagent Preparation: All reagents, including purified recombinant BTK enzyme, kinase

assay buffer, ATP, and a suitable substrate, are prepared and stored at the appropriate

temperatures.

Compound Dilution: CHMFL-BTK-01 is serially diluted in DMSO to create a range of

concentrations to be tested.

Pre-incubation: The BTK enzyme is pre-incubated with the diluted CHMFL-BTK-01 or DMSO

(vehicle control) for a specified period to allow for covalent bond formation.

Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and the

substrate.

Incubation: The reaction mixture is incubated at 37°C for a defined time to allow for substrate

phosphorylation.

Reaction Termination: The reaction is stopped by the addition of a stop solution, which may

contain a chelating agent like EDTA to sequester Mg2+ ions required for kinase activity.

Signal Detection: The level of kinase activity is quantified. This can be done using various

methods, such as measuring the amount of ADP produced (e.g., ADP-Glo assay) or using

time-resolved fluorescence resonance energy transfer (TR-FRET) with a specific antibody

that recognizes the phosphorylated substrate.

Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is

determined using non-linear regression analysis.

Cellular BTK Autophosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of BTK at

tyrosine 223 (Y223) in a cellular context.

Methodology:

Cell Culture: A suitable B-cell lymphoma cell line (e.g., U2932, Pfeiffer) is cultured to the

appropriate density.
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Compound Treatment: Cells are treated with varying concentrations of CHMFL-BTK-01 or

DMSO for a specific duration.

Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing protease and

phosphatase inhibitors to preserve the phosphorylation status of proteins.

Protein Quantification: The total protein concentration in each lysate is determined using a

standard method (e.g., BCA assay) to ensure equal loading for subsequent analysis.

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE

and transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with a primary antibody

specific for phosphorylated BTK (p-BTK Y223). A primary antibody for total BTK is used on a

separate blot or after stripping the first antibody to serve as a loading control.

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody, and the signal is detected using an enhanced chemiluminescence

(ECL) substrate.

Densitometry Analysis: The band intensities for p-BTK and total BTK are quantified, and the

ratio of p-BTK to total BTK is calculated to determine the extent of inhibition at each

compound concentration. The EC50 value is then calculated.

Conclusion
CHMFL-BTK-01 stands out as a highly potent and selective irreversible inhibitor of Bruton's

tyrosine kinase. Its mechanism of action, centered on the covalent modification of Cys481,

leads to effective and sustained inhibition of the BCR signaling pathway. The compound's

impressive selectivity profile suggests a favorable safety profile with a reduced likelihood of off-

target effects. The detailed experimental protocols provided herein offer a foundation for further

research and development of this promising therapeutic agent. The combination of potent

activity, high selectivity, and a well-defined mechanism of action makes CHMFL-BTK-01 a

valuable tool for both basic research into B-cell biology and the clinical development of novel

treatments for B-cell-driven diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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